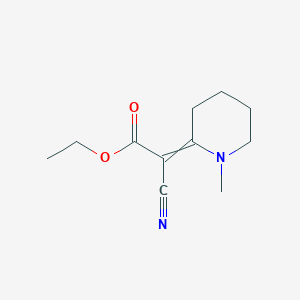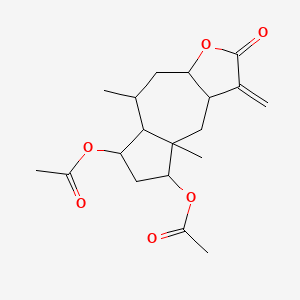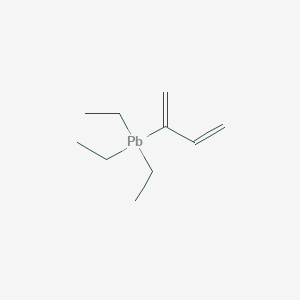![molecular formula C8H9N3O2S B14703547 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one CAS No. 25221-51-6](/img/structure/B14703547.png)
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid or its ethyl ester, ethyl bromomalonate, or ethyl α-bromopropionate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4- or 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidothiazines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases or inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Lacks the ethoxy group at the 4-position.
4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a methyl group instead of an ethoxy group.
4-Benzyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a benzyl group at the 4-position.
Uniqueness
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
25221-51-6 |
|---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-7-6-8(10-4-9-7)14-3-5(12)11-6/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
UCYALYZNPTWSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=N1)SCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)



